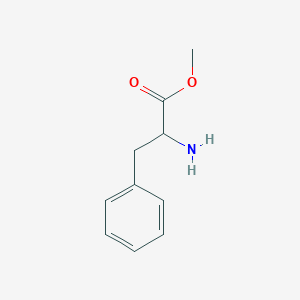

Methyl 2-amino-3-phenylpropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDUZFOSJDMAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903021 | |

| Record name | NoName_3602 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15028-44-1, 21685-51-8 | |

| Record name | DL-Phenylalanine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-phenyl-DL-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522409 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-phenyl-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Methyl 2-amino-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analysis of Methyl 2-amino-3-phenylpropanoate, commonly known as phenylalanine methyl ester. As a crucial building block in peptide synthesis and a derivative of the essential amino acid L-phenylalanine, this compound is of significant interest in pharmaceutical and biochemical research. This document details experimental protocols for its preparation and analytical characterization, presents key quantitative data in structured tables, and includes graphical representations of its chemical structure and relevant workflows to support advanced research and development applications.

Chemical Identity and Structure

This compound is the methyl ester of the amino acid phenylalanine. It is a chiral compound and exists as two enantiomers, the L-form (S-configuration) and the D-form (R-configuration), derived from the corresponding L-phenylalanine and D-phenylalanine. The L-enantiomer is the most common form utilized in biochemical and pharmaceutical applications. It is often supplied and used as its hydrochloride salt to improve solubility and stability.[1]

DOT Script for Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The core physicochemical properties of this compound and its common hydrochloride salt are summarized below. Data is primarily for the L-enantiomer unless otherwise specified.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| Appearance | White powder (for HCl salt) | [1] |

| Melting Point | 156-162 °C (for L-enantiomer HCl salt) | [1] |

| Boiling Point | 264.2 °C at 760 mmHg (for (S)-enantiomer) | [2] |

| Density | 1.1 g/cm³ (for (S)-enantiomer) | [2] |

| Flash Point | 126 °C (for (S)-enantiomer) | [2] |

| Optical Rotation | [α]D20 = +37.0 ± 2º (c=2 in EtOH) (for L-enantiomer HCl salt) | [1] |

| Solubility | Enhanced solubility in aqueous solutions (for HCl salt).[1] Poorly soluble in water but highly soluble in various organic solvents (for the free base).[3] | [1][3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 2577-90-4 ((S)-enantiomer) | [2] |

| 21685-51-8 (racemic) | [3] | |

| 7524-50-7 (L-enantiomer HCl salt) | [1] | |

| PubChem CID | 736234 ((S)-enantiomer) | [2] |

| IUPAC Name | methyl (2S)-2-amino-3-phenylpropanoate | [2] |

| Synonyms | L-Phenylalanine methyl ester, Methyl L-phenylalaninate, L-Phe-OMe | [1][2] |

Experimental Protocols

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

A standard and effective method for the synthesis of L-Phenylalanine Methyl Ester Hydrochloride is through the esterification of L-phenylalanine using thionyl chloride in methanol.[4][5]

Materials:

-

L-phenylalanine

-

Absolute Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Reaction flask (round-bottomed) with a dropping funnel and condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a fume hood, equip a round-bottomed flask with a magnetic stir bar and a dropping funnel.

-

Cool the flask in an ice-salt bath to between -15 and -18 °C.[5]

-

Add absolute methanol (e.g., 35 mL) to the flask.[5]

-

Slowly add thionyl chloride (e.g., 3.06 mL, 42.0 mmol) dropwise into the stirring methanol over 10 minutes, ensuring the temperature remains below -7 °C.[5]

-

After the addition is complete, rapidly add L-phenylalanine (e.g., 5.00 g, 30.3 mmol) to the solution.[5]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for several hours (e.g., 24 hours) to ensure the reaction goes to completion.[4]

-

After reflux, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator. This will likely result in a thick, oily residue.[5]

-

To induce crystallization, take up the residue in a small amount of methanol and triturate with a spatula.[5]

-

Add diethyl ether (e.g., 15 mL) and cool the mixture in an ice bath to precipitate the product.[5]

-

Collect the white solid product by suction filtration using a Büchner funnel, wash with diethyl ether, and dry under vacuum.[5]

DOT Script for Synthesis Workflow

Caption: Workflow for the synthesis of L-Phenylalanine Methyl Ester HCl.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for the quantitative and qualitative analysis of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the direct analysis of this compound, particularly its hydrochloride salt, in various sample matrices.

Instrumentation and Conditions:

-

HPLC System: Standard HPLC system with UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particles).[3]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[3]

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[3]

-

Gradient: A linear gradient, for example, starting from 30% B to 90% B over 20 minutes.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV absorbance at 254 nm.[3]

-

Temperature: 25°C.[3]

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound hydrochloride in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Calibration: Prepare a series of calibration standards of known concentrations.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, derivatization is typically required to increase the volatility of the amino acid ester. A common method involves a two-step derivatization to form trifluoroacetyl ester derivatives.

Materials:

-

Anhydrous isopropanol with HCl

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate (for extraction)

-

Internal standard (e.g., an isotopic labeled analogue)

Procedure:

-

Esterification: To a dried sample, add a solution of 3M HCl in anhydrous isopropanol. Heat at 110°C for 1 hour. Evaporate the reagent under a stream of nitrogen.

-

Acylation: Add a solution of trifluoroacetic anhydride in ethyl acetate. Heat at 60°C for 10 minutes. Evaporate the reagent to dryness.

-

Reconstitution: Reconstitute the dried derivative in a suitable solvent like ethyl acetate for injection.

-

GC-MS Analysis:

-

GC Column: A mid-polarity column (e.g., DB-5ms) is suitable.

-

Injection: Splitless injection mode.

-

Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

-

MS Detection: Use electron impact (EI) ionization. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

-

DOT Script for Analytical Workflow

References

A Technical Guide to Methyl 2-amino-3-phenylpropanoate: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-phenylpropanoate, the methyl ester of the essential amino acid phenylalanine, is a key chiral building block in synthetic organic chemistry and drug development. Its versatile structure, featuring a primary amine, a carboxylic ester, and a benzyl side chain, makes it a valuable precursor for the synthesis of a wide array of pharmaceuticals, including peptides and neuroactive compounds. This technical guide provides an in-depth overview of the structure, stereochemistry, synthesis, and analytical data of this compound, tailored for professionals in the scientific research and development fields.

Molecular Structure and Stereochemistry

This compound possesses a single stereocenter at the α-carbon (C2), giving rise to two enantiomers: (S)-Methyl 2-amino-3-phenylpropanoate (L-phenylalanine methyl ester) and (R)-Methyl 2-amino-3-phenylpropanoate (D-phenylalanine methyl ester). The stereochemistry of this compound is crucial as it dictates its biological activity and interaction with other chiral molecules.

The L-enantiomer is the naturally occurring form and is a fundamental component of proteins. The D-enantiomer, while less common in nature, is a valuable component in the synthesis of peptidomimetics and other molecules designed to have altered metabolic stability or receptor binding properties.

Chemical Structure:

Caption: General structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for both the L- and D-enantiomers of this compound. Data for the hydrochloride salts are also included, as they are common commercial forms.

Table 1: Physicochemical Properties

| Property | (S)-Enantiomer (L-form) | (R)-Enantiomer (D-form) | (S)-Enantiomer HCl Salt | (R)-Enantiomer HCl Salt |

| IUPAC Name | methyl (2S)-2-amino-3-phenylpropanoate[1] | methyl (2R)-2-amino-3-phenylpropanoate[2] | methyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride[3] |

| Molecular Formula | C₁₀H₁₃NO₂[1] | C₁₀H₁₃NO₂[2] | C₁₀H₁₄ClNO₂ | C₁₀H₁₄ClNO₂[3] |

| Molecular Weight | 179.22 g/mol [1][2] | 179.22 g/mol [2] | 215.67 g/mol | 215.67 g/mol [3] |

| Exact Mass | 179.094628657 Da[2] | 179.094628657 Da[2] | 215.0713064 Da | 215.0713064 Da[3] |

| CAS Number | 2577-90-4[1] | 21685-51-8[2] | 7524-50-7 | 13033-84-6[3] |

| Melting Point | Not readily available | Not readily available | 159-161 °C | Not readily available |

| Optical Rotation | Not readily available | Not readily available | [α]D -3.0 (c 1, H₂O) | Not readily available |

Table 2: Spectroscopic Data (L-Enantiomer)

| Technique | Data |

| ¹H NMR | Predicted shifts available in databases. |

| ¹³C NMR | Predicted shifts available in databases. |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 88, 2nd Highest: 120, 3rd Highest: 91[1] |

| Infrared (IR) | Data available through spectral databases. |

Experimental Protocols

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol describes the synthesis of L-phenylalanine methyl ester hydrochloride from L-phenylalanine using thionyl chloride in methanol.

Materials:

-

L-phenylalanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate/Ethanol mixture (95:5) for recrystallization

Procedure:

-

Suspend L-phenylalanine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel at 0 °C (ice bath).

-

Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from a mixture of ethyl acetate/ethanol (95:5) to yield L-phenylalanine methyl ester hydrochloride as a white solid.

General Procedure for the Synthesis of Amino Acid Methyl Esters

This protocol outlines a facile, room-temperature synthesis of amino acid methyl ester hydrochlorides using trimethylchlorosilane (TMSCl) in methanol.[4]

Materials:

-

Amino acid (e.g., L-phenylalanine)

-

Methanol

-

Trimethylchlorosilane (TMSCl)

Procedure:

-

Place the amino acid (1.0 eq) in a round-bottom flask with a magnetic stirrer.

-

Slowly add freshly distilled trimethylchlorosilane (2.0 eq) to the flask and stir.

-

Add methanol to the mixture and continue stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic building block, its derivatives have shown significant biological activity. For instance, certain phenolic amide derivatives exhibit anti-inflammatory properties. The compound Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) has been shown to inhibit the production of pro-inflammatory cytokines in monocyte/macrophage-like cells. This inhibition is often mediated through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Caption: Potential anti-inflammatory signaling pathway modulation.

Experimental and Synthetic Workflows

The synthesis and purification of this compound follow a standard workflow for amino acid esterification. A generalized workflow is presented below.

Caption: General workflow for synthesis and purification.

Conclusion

This compound remains a cornerstone for synthetic chemists and drug development professionals. A thorough understanding of its stereochemical properties, coupled with robust and efficient synthetic protocols, is paramount for its effective utilization in the creation of novel and complex molecules. The data and methodologies presented in this guide offer a comprehensive resource for the scientific community engaged in research and development involving this versatile chiral building block.

References

- 1. L-Phenylalanine, methyl ester | C10H13NO2 | CID 736234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | C10H14ClNO2 | CID 11481330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 2-amino-3-phenylpropanoate: Identifiers, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-amino-3-phenylpropanoate, a methyl ester of the amino acid phenylalanine. This document details its chemical identifiers, provides a comprehensive experimental protocol for its synthesis, and explores its interaction with key biological signaling pathways.

Core Chemical Data and Identifiers

This compound is a chemical compound with various stereoisomers, each having distinct identifiers. The following table summarizes the key quantitative data and identifiers for this compound and its common forms.

| Identifier | Value | Isomer/Form | Source |

| CAS Number | 15028-44-1 | Racemic Mixture | Sigma-Aldrich |

| 21685-51-8 | (R)-enantiomer | PubChem[1] | |

| 2577-90-4 | (S)-enantiomer | ||

| 13033-84-6 | (R)-enantiomer hydrochloride | PubChem[2] | |

| IUPAC Name | This compound | Racemic Mixture | |

| methyl (2R)-2-amino-3-phenylpropanoate | (R)-enantiomer | PubChem[1] | |

| methyl (2S)-2-amino-3-phenylpropanoate | (S)-enantiomer | ||

| Synonyms | Phenylalanine methyl ester | General | PubChem[1] |

| Methyl phenylalaninate | General | ||

| D-Phenylalanine methyl ester | (R)-enantiomer | PubChem[1] | |

| L-Phenylalanine methyl ester | (S)-enantiomer | Organic Syntheses Procedure[3] | |

| PubChem CID | 853474 | (R)-enantiomer | PubChem[1] |

| 11481330 | (R)-enantiomer hydrochloride | PubChem[2] | |

| ChEMBL ID | CHEMBL53697 | (R)-enantiomer | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO₂ | All forms | PubChem[1] |

| Molecular Weight | 179.22 g/mol | All forms | PubChem[1] |

Experimental Protocols

The synthesis of this compound is typically achieved through the Fischer esterification of phenylalanine with methanol, often catalyzed by a strong acid or a reagent like thionyl chloride or trimethylchlorosilane. The following protocol details the synthesis of L-Phenylalanine methyl ester hydrochloride.

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol is adapted from established organic synthesis procedures.[4][5][6]

Materials:

-

L-phenylalanine

-

Anhydrous Methanol (CH₃OH)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Diethyl ether ((C₂H₅)₂O)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-phenylalanine in anhydrous methanol.

-

Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred suspension. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in water and neutralize it with a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Hydrochloride Salt Formation and Recrystallization: To obtain the hydrochloride salt, dissolve the crude product in a minimal amount of diethyl ether and treat it with a solution of HCl in diethyl ether. A white precipitate of the hydrochloride salt will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. For further purification, the product can be recrystallized from a suitable solvent system, such as ethyl acetate/ethanol.[3][6]

Characterization:

-

¹H NMR (Phenylalanine methyl ester): δ 7.37-7.34 (m, 3H), 7.23 (d, 1H), 7.21 (d, 1H), 4.36 (t, 1H), 3.77 (s, 3H), 3.29-3.13 (m, 2H).[4]

-

¹³C NMR (Phenylalanine methyl ester): δ 170.1, 133.8, 129.5, 128.2, 54.2, 53.7, 35.7.[4]

-

IR Spectroscopy: The infrared spectrum will show characteristic peaks for the ester carbonyl group (C=O) around 1740 cm⁻¹ and the N-H bonds of the primary amine.

Biological Activity and Signaling Pathway Interactions

While this compound itself is primarily a building block, its derivatives have shown significant biological activity. Notably, a derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate , has been identified as a potent anti-inflammatory agent that functions by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response.[7][8][9] In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[10] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12][13]

The derivative of this compound has been shown to inhibit this pathway by preventing the phosphorylation of the p65 subunit of NF-κB.[14] This action blocks the downstream transcription of inflammatory cytokines, thereby exerting its anti-inflammatory effects.

Experimental Workflow for Synthesis

The synthesis of this compound follows a standard esterification and purification workflow.

References

- 1. ashpublications.org [ashpublications.org]

- 2. methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | C10H14ClNO2 | CID 11481330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

- 11. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of nuclear factor-κB p65 phosphorylation by 3,4-dihydroxybenzalacetone and caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Material Safety of Methyl 2-amino-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 2-amino-3-phenylpropanoate, a key building block in peptide synthesis and various research applications. The information is compiled for professionals in research and drug development who require detailed safety information for handling this compound. The data primarily pertains to the common hydrochloride salt form, L-Phenylalanine methyl ester hydrochloride (CAS No. 7524-50-7), as it is the most frequently documented.

Section 1: Chemical Identification and Physicochemical Properties

This compound, also known as Phenylalanine methyl ester, is an amino acid derivative. It is most commonly available as its hydrochloride salt, which enhances its stability and solubility.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | L-Phenylalanine methyl ester, Phe-OMe |

| Common Form | L-Phenylalanine methyl ester hydrochloride[1][2][3][4] |

| CAS Number (HCl Salt) | 7524-50-7[1][2][3][4][5] |

| CAS Number (Free Base) | 2577-90-4[6][7] |

| Molecular Formula (HCl Salt) | C₁₀H₁₄ClNO₂[1] |

| Molecular Formula (Free Base) | C₁₀H₁₃NO₂[8] |

Table 2: Physicochemical Data (L-Phenylalanine methyl ester hydrochloride)

| Property | Value | Source |

| Molecular Weight | 215.68 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][3][5] |

| Melting Point | 156 - 162 °C | [3][5] |

| Boiling Point | No data available | [5] |

| Solubility | Soluble in methanol | [9] |

| Stability | Stable under normal temperatures and pressures | [1][2] |

Note: Many physicochemical properties for this compound have not been extensively determined and are not available in published literature.

Section 2: Hazard Identification and GHS Classification

Based on available data, this compound hydrochloride is classified as an irritant. The toxicological properties have not been fully investigated, warranting a cautious approach in handling.[1][2]

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][10] |

| Serious Eye Damage/Eye Irritation | Category 2A / 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage[8][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8][10] |

The following diagram illustrates the GHS pictograms and associated hazard statements for this compound.

Caption: GHS Pictogram and Hazard Statements.

Section 3: Toxicological Information

Detailed toxicological studies, such as acute toxicity (LD50/LC50), are largely unavailable for this substance.[2][11] The primary hazards identified are irritant effects upon direct contact.

-

Acute Effects: Causes irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][8]

-

Chronic Effects: No information available.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.

Section 4: Experimental Protocols

The hazard classifications are based on standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline is the standard method for assessing the potential of a substance to cause skin irritation.[2][3][12]

-

Test System: The albino rabbit is the recommended animal model.

-

Procedure:

-

A single dose of 0.5 g of the solid substance is applied to a small patch of shaved skin (approx. 6 cm²).

-

The test patch is covered with a semi-occlusive dressing for a 4-hour exposure period.

-

An untreated area of skin serves as a control.

-

-

Observation:

-

After the exposure period, the substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

-

Observations may continue for up to 14 days to assess the reversibility of any effects.

-

-

Endpoint: The severity of skin reactions is scored. The substance is classified as a skin irritant if the scores meet the criteria defined in the GHS.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause serious eye damage or irritation.[6][8][13]

-

Test System: The albino rabbit is the preferred animal model.

-

Procedure:

-

A single dose (typically 0.1 mL or 0.1 g) of the test substance is applied into the conjunctival sac of one eye.

-

The other eye remains untreated and serves as a control.

-

The eyelids are held together for approximately one second to prevent loss of the material.

-

-

Observation:

-

The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

The observation period can be extended up to 21 days to determine the reversibility of the observed effects.

-

-

Endpoint: Ocular lesions are scored. The substance is classified based on the severity and reversibility of the eye damage, according to GHS criteria.

Section 5: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is essential when handling this compound.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[1][13]

-

Eye Protection: Wear chemical safety goggles or glasses with side shields.[1][2]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1][2]

-

Body Protection: Wear a laboratory coat.[1]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2]

First Aid Workflow

The following diagram outlines the immediate steps to be taken in case of accidental exposure.

Caption: First aid procedures for exposure.

Accidental Release and Spill Response Workflow

Proper containment and cleanup are crucial to prevent exposure and environmental contamination.

Caption: Workflow for handling a chemical spill.

Section 6: Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible substances such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.[13]

Section 7: Stability and Reactivity

-

Reactivity: Not expected to be reactive under normal conditions.

-

Chemical Stability: The compound is stable under recommended storage conditions.[1][2]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Upon thermal decomposition, may produce toxic fumes including hydrogen chloride, nitrogen oxides, and carbon oxides.[1][2]

Disclaimer: This document is intended as a technical guide for trained professionals and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Users should always consult the specific SDS for the material they are handling and adhere to all institutional and regulatory safety protocols.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. oecd.org [oecd.org]

- 9. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

Navigating the Solubility Landscape of Methyl 2-amino-3-phenylpropanoate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of Methyl 2-amino-3-phenylpropanoate, a key building block in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and provides a framework for understanding its behavior in various organic media.

Introduction

This compound, the methyl ester of the essential amino acid L-phenylalanine, is a crucial intermediate in the synthesis of peptides and various active pharmaceutical ingredients. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This guide addresses the current landscape of its solubility characteristics, acknowledging the limited availability of direct quantitative data for the free base and providing valuable information on its more commonly used hydrochloride salt.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-phenylpropanoate |

| CAS Number | 2577-90-4 |

Solubility Profile

Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, qualitative information and data for its hydrochloride salt (L-Phenylalanine methyl ester hydrochloride) provide valuable insights. It is generally understood that the esterification of the carboxylic acid group in phenylalanine increases its lipophilicity, suggesting a higher solubility in organic solvents compared to the parent amino acid.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for L-Phenylalanine methyl ester hydrochloride, a common and more soluble form of the target compound.

| Solvent | Compound Form | Solubility | Temperature (°C) |

| Methanol | L-Phenylalanine methyl ester hydrochloride | Soluble[1] | Not Specified |

| Ethanol | L-Phenylalanine methyl ester hydrochloride | Soluble (used for optical rotation measurements)[2][3] | 20[2][3] |

Note: The term "soluble" is as reported in the source and may not represent a specific quantitative value.

For a structurally related compound, l-homophenylalanine ethyl ester hydrochloride, quantitative solubility data has been determined in a variety of organic solvents, which can serve as a useful reference point.[4]

Qualitative Solubility Observations

-

General: Amino acid esters are generally more soluble in organic solvents than their corresponding free amino acids.

-

L-Phenylalanine methyl ester hydrochloride: This salt form is noted to have enhanced solubility, which is beneficial for its use in synthesis and formulations.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound or its salts in organic solvents, adapted from established protocols for similar compounds.[4]

Materials and Equipment

-

This compound (or its hydrochloride salt)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, isopropanol, dichloromethane)

-

Analytical balance

-

Isothermal shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solute to a known volume of the selected organic solvent in a sealed vial.

-

Place the vials in an isothermal shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the experimental temperature.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Determine the mass of the collected filtrate and then dilute it with a suitable solvent for analysis.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of known concentrations of the solute.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of the solute in the sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the mass of the solute in the collected filtrate.

-

Express the solubility in desired units, such as g/100g of solvent or mol/L.

-

Diagrams

To visually represent the workflow and logical relationships in solubility determination, the following diagrams are provided.

Caption: Workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Properties of Methyl 2-amino-3-phenylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-phenylpropanoate hydrochloride, commonly known as L-phenylalanine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of the essential amino acid L-phenylalanine. This compound serves as a critical building block and intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its enhanced solubility and bioavailability compared to L-phenylalanine make it a valuable precursor in drug development.[1] Furthermore, it is explored for its potential applications in nutritional supplements aimed at enhancing cognitive function and mood, owing to its ability to cross the blood-brain barrier.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound hydrochloride, presenting key data in a structured format for researchers and professionals in drug development.

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline powder.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3][4][5] |

| Molecular Weight | 215.68 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 158-162 °C | [1][2][7] |

| Solubility | Slightly soluble in water. Soluble in methanol. | [2][8] |

| Optical Rotation | [α]D²⁰ = +32.4° to +39° (c=2 in ethanol) | [1][3][7] |

| CAS Number | 7524-50-7 | [1][4][6] |

Spectral Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of L-phenylalanine methyl ester hydrochloride provides characteristic signals corresponding to its molecular structure.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.2-7.4 | m | Phenyl group protons |

| ~4.1 | t | α-proton (CH) |

| ~3.7 | s | Methyl ester protons (OCH₃) |

| ~3.1-3.3 | m | β-protons (CH₂) |

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of L-phenylalanine methyl ester hydrochloride displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-3100 | C-H stretching (aromatic and aliphatic) |

| ~1740 | C=O stretching (ester) |

| ~1500-1600 | N-H bending (primary amine salt) |

| ~1200 | C-O stretching (ester) |

Experimental Protocols

Synthesis of this compound Hydrochloride

Method 1: Using Thionyl Chloride

This common laboratory-scale synthesis involves the esterification of L-phenylalanine using methanol and thionyl chloride.

-

Materials: L-phenylalanine, Methanol, Thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend L-phenylalanine in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield white crystals of L-phenylalanine methyl ester hydrochloride.

-

Method 2: Using Trimethylchlorosilane

An alternative method utilizes trimethylchlorosilane as a catalyst for the esterification.

-

Materials: L-phenylalanine, Methanol, Trimethylchlorosilane (TMSCl).

-

Procedure:

-

To L-phenylalanine in a round-bottom flask, slowly add freshly distilled trimethylchlorosilane and stir.

-

Add methanol to the mixture and continue stirring at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the hydrochloride salt of the amino acid methyl ester.

-

Biological Activity and Mechanism of Action

While this compound hydrochloride is primarily utilized as a synthetic intermediate, its biological effects and those of its parent compound, L-phenylalanine, are of significant interest in neuroscience and pharmacology.

Role as a Precursor in Neuropharmacology

L-phenylalanine is an essential amino acid and a precursor to the monoamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. As the methyl ester, the title compound can more readily cross the blood-brain barrier, where it is likely hydrolyzed back to L-phenylalanine, thereby increasing the substrate pool for catecholamine synthesis. This proposed mechanism underlies its potential for enhancing cognitive function and mood.

Interaction with Glutamatergic System

Research on L-phenylalanine has demonstrated its ability to modulate glutamatergic neurotransmission. Specifically, L-phenylalanine acts as a competitive antagonist at the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor. This interaction can lead to a depression of glutamatergic synaptic transmission. While this effect has been studied for L-phenylalanine, it is plausible that elevated brain concentrations of L-phenylalanine resulting from the administration of its methyl ester could lead to similar effects.

Enzyme Inhibition

The dipeptide derivative, L-Phenylalanyl-L-phenylalanine methyl ester, has been shown to act as a competitive inhibitor of the serine protease chymotrypsin. This suggests that derivatives of this compound hydrochloride could be explored for their potential as enzyme inhibitors.

Other Reported Activities

A study has also indicated that L-phenylalanine methyl ester hydrochloride exhibits hypolipidemic activity, suggesting a potential role in lipid metabolism. However, the mechanism behind this observation requires further investigation.

Conclusion

This compound hydrochloride is a versatile compound with well-defined physicochemical properties and established synthetic routes. Its primary role as a precursor for pharmaceuticals, particularly in the field of neuropharmacology, is underscored by the biological activities of its parent compound, L-phenylalanine. While direct and extensive pharmacological studies on the methyl ester itself are limited, its ability to increase brain levels of L-phenylalanine suggests a significant, albeit indirect, impact on neurotransmitter synthesis and glutamatergic signaling. Further research is warranted to fully elucidate the direct biological effects and therapeutic potential of this compound. This guide provides a foundational resource for researchers and professionals engaged in the development of novel therapeutics and nutritional supplements.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl L-phenylalaninate hydrochloride | CAS#:7524-50-7 | Chemsrc [chemsrc.com]

- 3. L -Phenylalanine methyl ester 98 7524-50-7 [sigmaaldrich.com]

- 4. Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A11455.09 [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

The Biological Activity of Methyl 2-amino-3-phenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Methyl 2-amino-3-phenylpropanoate, a methyl ester derivative of the amino acid phenylalanine. The document details its direct biological effects, the activities of its close derivatives, and its role as a structural component in larger bioactive molecules. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support researchers in pharmacology and drug development.

Direct Biological Activities

This compound, also known as Phenylalanine Methyl Ester (PME), has demonstrated direct biological effects, most notably in the context of oncology.

Antileukemic Activity

Phenylalanine Methyl Ester (PME) has been shown to possess antileukemic properties. Its mechanism of action is suggested to be linked to its lysosomotropic nature, leading to the disruption of lysosomal function within cancer cells.

Quantitative Data: Antileukemic Effect of PME

| Compound | Cell Lines | Concentration | Effect | Reference |

| Phenylalanine Methyl Ester (PME) | Acute Myelogenous Leukemia (AML), Acute Lymphocytic Leukemia (ALL), Chronic Myelogenous Leukemia in Blast Crisis (CML-BC) | 50 mM | >1 log reduction in leukemic cells | [1] |

| Dipeptide derivatives of Phenylalanine | Leukemia cell lines K562 and HEL | Not specified | Inhibitory effect on cell proliferation | [2] |

Experimental Protocol: MTT Assay for Antileukemic Activity

The antitumor activity of PME has been evaluated using the 3-[4,5-Dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

-

Cell Preparation: Leukemic cells are seeded in 96-well plates at a specified density and cultured.

-

Compound Treatment: PME is dissolved in a suitable solvent and added to the cell cultures at various concentrations (e.g., 0.5 to 50 mM). Control wells receive the vehicle only.[1]

-

Incubation: The plates are incubated for a specified period (e.g., at 37°C and 22°C) to allow the compound to exert its effect.[1]

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and dose-response curves are generated to determine inhibitory concentrations.

Biological Activity of Derivatives

Derivatives of this compound have been synthesized and evaluated for various therapeutic applications, including metabolic disorders and oncology.

Hypolipidemic Activity

A series of 3-amino-2-methyl-1-phenylpropanones, which are structurally related to this compound, have demonstrated significant hypolipidemic effects in animal models.

Quantitative Data: Hypolipidemic Effects of Phenylpropanone Derivatives

| Compound Class | Animal Model | Dose | Effect | Reference |

| 3-amino-2-methyl-1-phenylpropanones | Rodents | 8 mg/kg/day | Lowered serum cholesterol and triglyceride levels | [3] |

The proposed mechanism for this activity is the reduction of key enzymes involved in lipid metabolism.[3]

Mechanism of Action: Inhibition of Lipid Metabolism

The hypolipidemic derivatives of this compound appear to exert their effects by downregulating the activity of several hepatic enzymes crucial for lipid synthesis and transport. These include:

-

Hepatic acetyl CoA synthetase

-

HMG-CoA reductase

-

Phosphatidylate phosphohydrolase

-

Hepatic lipoprotein lipase

Enzyme Inhibition

Dipeptide derivatives of this compound, such as L-Phenylalanyl-L-phenylalanine methyl ester, have been identified as competitive inhibitors of proteases like chymotrypsin.[4]

Experimental Protocol: Chymotrypsin Inhibition Assay

The inhibitory potential against chymotrypsin can be assessed using a colorimetric assay.

-

Reagent Preparation: Prepare solutions of α-chymotrypsin, the test inhibitor (e.g., L-Phenylalanyl-L-phenylalanine methyl ester), and a suitable substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) in a buffer (e.g., Tris-HCl).

-

Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period to allow for binding.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Kinetic Reading: Measure the absorbance at a specific wavelength (e.g., 405 nm) over time to monitor the release of the chromophore (p-nitroaniline).

-

Data Analysis: Calculate the initial reaction velocities (V₀). To determine the mode of inhibition and the inhibition constant (Ki), construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines for different inhibitor concentrations will intersect on the y-axis.[4]

Pharmacokinetics and Metabolism

This compound is a component of the artificial sweetener aspartame (L-aspartyl-L-phenylalanine methyl ester). Studies on aspartame and PME provide insights into its metabolic fate.

Upon oral administration, aspartame is rapidly and completely metabolized in the gastrointestinal tract to phenylalanine, aspartic acid, and methanol.[5][6] Similarly, PME is hydrolyzed to phenylalanine and methanol before entering portal circulation.[7]

Pharmacokinetic Parameters of Phenylalanine (following Aspartame administration in rodents)

| Species | Dose Range of Aspartame (mg/kg) | Phenylalanine Cmax (nmol/ml) | Time to Cmax | Reference |

| Rat | 50 - 1,000 | 73.6 - 1,161 | Within 1 hour | [5][6] |

| Mouse | 100 - 2,000 | 78.6 - 1,967 | Within 1 hour | [5][6] |

Role in Drug Design and Development

This compound serves as a crucial building block in the synthesis of more complex therapeutic agents.

Prodrug Strategies

The phenylalanine methyl ester moiety has been incorporated into prodrugs to enhance their delivery and activation within target cells.

-

Melphalan-flufenamide (mel-flufen): This is a dipeptide of melphalan and a phenylalanine ethyl ester derivative. It is designed to be more lipophilic than melphalan, facilitating its entry into tumor cells. Once inside, it is hydrolyzed by aminopeptidase N, an enzyme often overexpressed in cancer cells, to release the active alkylating agent melphalan.[8]

-

RB-101: This is a prodrug that contains a phenylalaninate structure. In the brain, it is cleaved to release two enzyme inhibitors that block enkephalinases (aminopeptidase N and neutral endopeptidase 24.11). This leads to an increase in endogenous enkephalins, producing analgesic, anxiolytic, and antidepressant effects.[9]

Conclusion

This compound is a versatile molecule with demonstrated direct antileukemic activity. Its derivatives have shown promise as hypolipidemic agents and enzyme inhibitors. Furthermore, its structural motif is valuable in the design of prodrugs for targeted cancer therapy and for modulating neurotransmitter systems. The experimental protocols and mechanistic diagrams provided in this guide offer a foundation for further research and development involving this compound and its analogs.

References

- 1. Antileukemic activity of phenylalanine methyl ester (PME): a lysosomotropic peptide methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 3. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Metabolism of aspartame and its L-phenylalanine methyl ester decomposition product by the porcine gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RB-101 - Wikipedia [en.wikipedia.org]

The Evolving Landscape of Phenylalanine Scaffolds: A Technical Guide to Methyl 2-amino-3-phenylpropanoate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-phenylpropanoate, the methyl ester of the essential amino acid phenylalanine, serves as a foundational scaffold in medicinal chemistry. Its inherent chirality and versatile chemical handles have enabled the development of a diverse array of derivatives and analogs with significant therapeutic potential. This technical guide provides an in-depth exploration of these compounds, focusing on their synthesis, biological activities, and mechanisms of action across various therapeutic areas. Particular emphasis is placed on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area.

Synthesis of Key Derivatives

The synthesis of this compound derivatives typically involves modifications at the amino and carboxyl termini, as well as alterations to the phenyl ring. Standard peptide coupling techniques, protection/deprotection strategies, and various organic reactions are employed to generate novel analogs.

General Synthesis Workflow for Dipeptide Derivatives

A common synthetic route involves the coupling of an N-protected phenylalanine with a C-terminally protected phenylalanine methyl ester, followed by deprotection.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with prominent applications in oncology, neuroprotection, metabolic disorders, and infectious diseases.

Anticancer Activity

Several classes of phenylalanine methyl ester derivatives have emerged as potent anticancer agents, targeting various cancer cell lines and key signaling pathways.

The incorporation of quinoline and quinoxaline moieties has yielded compounds with significant antiproliferative effects. These derivatives often target critical kinases involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Phenylalanine Methyl Ester Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 | Target | Reference |

| Quinoline | 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline | A549 (Lung) | Low µM range | EGFR | [1] |

| MCF-7 (Breast) | Low µM range | EGFR | [1] | ||

| Quinoxaline | Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 (Colon) | 1.9–7.52 µg/mL | Not specified | [2] |

| MCF-7 (Breast) | 2.3–6.62 µg/mL | Not specified | [2] | ||

| β-Phenylalanine | 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid derivatives | A549 (Lung) | Structure-dependent cytotoxicity | Not specified | [3] |

| Parent Compound | Phenylalanine Methyl Ester (PME) | AML, ALL, CML-BC | >1 log reduction at 50 mM | Lysosomotropic | [4] |

AML: Acute Myelogenous Leukemia, ALL: Acute Lymphocytic Leukemia, CML-BC: Chronic Myelogenous Leukemia in Blast Crisis

Certain quinoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.

Neuroprotective Activity

Halogenated derivatives of L-phenylalanine have demonstrated significant neuroprotective effects in models of brain ischemia. These compounds act by modulating glutamatergic synaptic transmission.

Table 2: Neuroprotective Activity of Halogenated Phenylalanine Derivatives

| Compound | Model | Effect | IC50 (mEPSCs) | Reference |

| 3,5-diiodo-L-tyrosine (DIT) | In vitro GST | Attenuation of synaptic transmission | 104.6 µM | |

| 3,5-dibromo-L-tyrosine (DBrT) | In vitro GST & OGD | Attenuation of synaptic transmission, reduced LDH release | 127.5 µM | |

| In vivo MCAO | Decreased infarct volume and neurological deficit | N/A |

GST: Glutamatergic Synaptic Transmission, OGD: Oxygen-Glucose Deprivation, MCAO: Middle Cerebral Artery Occlusion, mEPSCs: miniature Excitatory Postsynaptic Currents

These derivatives reduce neuronal excitotoxicity by depressing both presynaptic glutamate release and postsynaptic receptor activity.

References

- 1. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Phenylalanine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine methyl ester, a simple derivative of the essential amino acid L-phenylalanine, holds a significant place in the annals of organic chemistry and drug development. Its discovery is intrinsically linked to the pioneering work of Emil Fischer at the turn of the 20th century on amino acids and peptide synthesis. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of phenylalanine methyl ester. Detailed experimental protocols for its preparation are provided, alongside a comprehensive summary of its quantitative data. Furthermore, this guide elucidates its critical role as a key intermediate in the synthesis of the widely used artificial sweetener, aspartame.

Discovery and Historical Context: The Legacy of Emil Fischer

The discovery of phenylalanine methyl ester is not marked by a single, dramatic event but rather emerged from the systematic and groundbreaking research of Hermann Emil Fischer, a German chemist and Nobel laureate.[1] In the late 19th and early 20th centuries, Fischer was deeply engaged in the study of amino acids and their linkage to form proteins. A significant challenge he faced was the protection of the carboxylic acid group of one amino acid to allow for the formation of a peptide bond with the amino group of another.

In 1895, Emil Fischer and Arthur Speier published their seminal work on the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now famously known as the Fischer-Speier esterification. This reaction provided a straightforward and effective method for converting carboxylic acids into their corresponding esters.

While a specific publication solely dedicated to the first synthesis of phenylalanine methyl ester is not readily apparent, it is widely accepted that its preparation was a direct application of the Fischer-Speier esterification to L-phenylalanine. Around 1901, Fischer and his colleagues were actively preparing various amino acid esters, including those of glycine and leucine, as essential building blocks for the synthesis of the first dipeptides and polypeptides.[1] Fischer's work during this period, detailed in his comprehensive publication "Untersuchungen über Aminosäuren, Polypeptide und Proteine (1899–1906)," laid the fundamental groundwork for peptide chemistry, with amino acid esters like phenylalanine methyl ester serving as crucial intermediates.

The ability to reversibly protect the carboxyl group as a methyl ester was a pivotal advancement, enabling the controlled, stepwise synthesis of peptides in the laboratory and paving the way for a deeper understanding of protein structure and function.

Physicochemical Properties of L-Phenylalanine Methyl Ester

The physical and chemical properties of L-phenylalanine methyl ester and its commonly used hydrochloride salt are summarized in the tables below.

Table 1: Physical and Chemical Properties of L-Phenylalanine Methyl Ester

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | White powder or crystals |

| Melting Point | 158-162 °C (for the hydrochloride salt) |

| Optical Rotation [α]D²⁰ | +32.4° (c = 2 in ethanol) (for the hydrochloride salt) |

| Solubility | Soluble in water and ethanol |

Table 2: Spectroscopic Data for L-Phenylalanine Methyl Ester Hydrochloride

| Spectroscopic Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.74 (s, 3H, NH₃⁺), 7.38 – 7.20 (m, 5H, Ar-H), 4.23 (dd, J = 7.4, 5.9 Hz, 1H, α-CH), 3.65 (s, 3H, OCH₃), 3.21 (dd, J = 14.0, 5.7 Hz, 1H, β-CH₂), 3.10 (dd, J = 14.0, 7.5 Hz, 1H, β-CH₂)[1] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 169.34 (C=O), 134.69 (Ar-C), 129.38 (Ar-CH), 128.57 (Ar-CH), 127.24 (Ar-CH), 53.22 (α-CH), 52.53 (OCH₃), 35.83 (β-CH₂)[1] |

| Mass Spectrometry (ESI) | m/z calcd. for [C₁₀H₁₄NO₂]⁺: 180.1019 [M-Cl]⁺, found 180.1010[1] |

| Infrared (IR) | Conforms to standard spectra, with characteristic peaks for amine, ester carbonyl, and aromatic functional groups. |

Experimental Protocols for Synthesis

The synthesis of L-phenylalanine methyl ester is a standard procedure in organic chemistry laboratories. Two common methods are detailed below.

Fischer-Speier Esterification using Thionyl Chloride in Methanol

This is a classic and highly effective method for the esterification of amino acids.

Methodology:

-

Reaction Setup: Suspend L-phenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur, and the solid will gradually dissolve.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-phenylalanine methyl ester hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Caption: Fischer-Speier esterification of L-phenylalanine.

Esterification using Trimethylchlorosilane in Methanol

This method offers a milder alternative to the thionyl chloride procedure.

Methodology:

-

Reaction Setup: Suspend L-phenylalanine in anhydrous methanol in a round-bottom flask with a magnetic stirrer.

-

Addition of TMSCl: Slowly add trimethylchlorosilane (TMSCl) to the suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete.

-

Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purification: The product, L-phenylalanine methyl ester hydrochloride, can be purified by recrystallization.

The Pivotal Role in Aspartame Synthesis

The most significant industrial application of L-phenylalanine methyl ester is its role as a key precursor in the synthesis of the artificial sweetener aspartame (L-aspartyl-L-phenylalanine-1-methyl ester). Aspartame was discovered in 1965 by James M. Schlatter at G.D. Searle & Company.

The synthesis of aspartame involves the formation of a peptide bond between L-aspartic acid and L-phenylalanine methyl ester. The methyl ester group on the phenylalanine moiety is crucial for the sweet taste of the final product.

General Synthesis Workflow of Aspartame:

-

Protection of L-Aspartic Acid: The amino group of L-aspartic acid is typically protected, for example, with a formyl or benzyloxycarbonyl group, and the carboxylic acid groups are activated, often by forming an anhydride.

-

Peptide Coupling: The protected and activated L-aspartic acid is then reacted with L-phenylalanine methyl ester to form the dipeptide.

-

Deprotection: The protecting group on the N-terminus of the aspartyl residue is removed to yield aspartame.

Caption: General workflow for the synthesis of aspartame.

Conclusion

From its origins in the foundational research of Emil Fischer to its indispensable role in the production of a globally recognized food additive, phenylalanine methyl ester exemplifies the enduring impact of fundamental organic chemistry on industrial applications. The straightforward yet elegant methods for its synthesis, coupled with its unique contribution to the sensory properties of aspartame, have solidified its importance in the fields of chemistry and food science. This guide has provided a comprehensive overview of this key molecule, intended to serve as a valuable resource for researchers and professionals in the scientific community.

References

The Versatile Scaffold: A Deep Dive into Methyl 2-amino-3-phenylpropanoate in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Synthesis, Spectroscopic Properties, and Biological Significance of L-Phenylalanine Methyl Ester and Its Derivatives.

Methyl 2-amino-3-phenylpropanoate, the methyl ester of the essential amino acid L-phenylalanine, serves as a pivotal building block in the synthesis of a diverse array of molecules with significant applications in medicinal chemistry and drug development. Its strategic importance lies in its readily modifiable structure, allowing for the creation of novel compounds with tailored pharmacological profiles. This technical guide provides a comprehensive review of its synthesis, spectroscopic characterization, and its role in modulating key biological pathways, supported by quantitative data, detailed experimental protocols, and visual representations of associated workflows and signaling cascades.

Synthetic Strategies and Optimization

The synthesis of this compound hydrochloride is a fundamental esterification reaction. A common and efficient method involves the reaction of L-phenylalanine with methanol in the presence of a catalyst such as thionyl chloride or by bubbling hydrogen chloride gas through the methanolic solution. Optimization of reaction conditions, including temperature, reaction time, and the choice of catalyst, is crucial for maximizing yield and purity.

| Parameter | Method 1: Thionyl Chloride | Method 2: HCl gas |

| Starting Material | L-Phenylalanine | L-Phenylalanine |

| Reagents | Thionyl Chloride, Methanol | Anhydrous Methanol, HCl gas |

| Reaction Time | 24 hours | 4-6 hours |

| Typical Yield | ~97% | High (exact percentage varies) |

| Purification | Recrystallization | Recrystallization |

| Reference | [1](2) | General knowledge |

Spectroscopic Characterization

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the protons on the chiral center and the adjacent methylene group.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the amino acid backbone.[3](4)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester group, and the aromatic C-H and C=C stretching vibrations of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak is readily observed, along with characteristic fragments resulting from the loss of the methoxycarbonyl group or cleavage of the amino acid side chain.

Pharmacological Significance and Biological Activity

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive scaffolds for drug design.

| Derivative Class | Biological Activity | Target/Mechanism | IC50/EC50/Ki | Reference |

| N-acyl derivatives | Antileukemic | Lysosomotropic activity | >1 log reduction of leukemic cells at 50 mM | [5](6) |

| Glycyrrhizic acid conjugates | Anti-inflammatory, Antiulcer | Not specified | Not specified | [7](8) |

| Dipeptide derivatives | Potential therapeutic agents | Building blocks for larger peptides | Not specified | [1](2) |

Experimental Protocols

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

A detailed protocol for the synthesis of L-Phenylalanine methyl ester hydrochloride involves the slow addition of thionyl chloride to a cooled suspension of L-phenylalanine in methanol. The reaction mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system like ethyl acetate/ethanol.[9](10)

General Procedure for Peptide Coupling

The synthesis of dipeptides using this compound as the C-terminal residue typically involves the coupling with an N-protected amino acid. The N-protected amino acid is activated using a coupling reagent (e.g., DCC, HBTU), and then reacted with the hydrochloride salt of this compound in the presence of a base to neutralize the hydrochloride. The reaction is monitored by techniques like TLC or HPLC, and the final product is purified by column chromatography or recrystallization.

Signaling Pathways and Molecular Interactions

Recent studies have highlighted the role of L-phenylalanine and its derivatives in modulating cellular signaling pathways, offering new avenues for therapeutic intervention.

GPCR Signaling

L-phenylalanine has been shown to act as a ligand for a number of G protein-coupled receptors (GPCRs), differentially activating various signaling pathways in a receptor-dependent manner.[11](11) This promiscuous activation suggests that derivatives of this compound could be designed to selectively target specific GPCRs for therapeutic benefit.

GPCR signaling cascade initiated by a ligand.

Insulin Signaling Pathway

Studies have indicated that methyl-phenylalanine can impair insulin signaling.[12](12) This suggests that derivatives of this compound could be investigated as potential modulators of this critical metabolic pathway, with implications for diseases such as type 2 diabetes. The proposed mechanism involves the interference with the insulin receptor (IR) and downstream signaling components.

Insulin signaling and its potential inhibition.

Experimental Workflows in Drug Discovery

This compound and its derivatives are integral to various workflows in drug discovery, from initial hit identification to lead optimization.

High-Throughput Screening (HTS) Workflow

In HTS campaigns, libraries of compounds derived from this compound can be rapidly screened against a biological target. The workflow involves automated liquid handling for compound plating, incubation with the target, and detection of a signal (e.g., fluorescence, luminescence) that indicates activity.

A typical high-throughput screening workflow.

This guide serves as a foundational resource for researchers and professionals engaged in the use of this compound. The provided data and protocols are intended to facilitate further exploration and application of this versatile chemical entity in the ongoing quest for novel and effective therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]